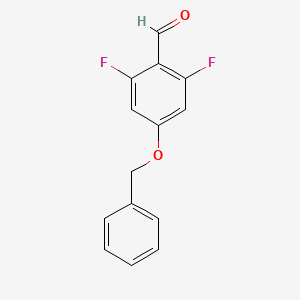

4-(Benzyloxy)-2,6-difluorobenzaldehyde

描述

4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS: 918524-93-3) is a fluorinated benzaldehyde derivative featuring a benzyloxy group at the para position and fluorine atoms at the 2- and 6-positions. Its molecular formula is $ \text{C}{14}\text{H}{10}\text{F}{2}\text{O}{2} $, with a molecular weight of 248.23 g/mol . This compound is a solid with a purity of ≥95% and is primarily used in pharmaceutical synthesis, such as in the preparation of pyrrolo-pyridazine derivatives for medicinal chemistry applications . Its safety data sheet highlights precautions for handling, including respiratory protection and avoidance of dust formation .

属性

IUPAC Name |

2,6-difluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTBPFVUDIRJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702277 | |

| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-93-3 | |

| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol, which is known to target melanocytes in the skin.

Mode of Action

Monobenzone is proposed to increase the excretion of melanin from the melanocytes. This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum.

生化分析

Biochemical Properties

4-(Benzyloxy)-2,6-difluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the aldehyde group of this compound, which can undergo oxidation or reduction reactions. Additionally, the benzyloxy group may participate in nucleophilic substitution reactions, further influencing the compound’s biochemical properties.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the aldehyde group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to the observed cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in cell signaling and metabolism. In in vivo studies, the compound’s stability and degradation rate can significantly impact its overall effectiveness and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound may localize to particular cellular compartments, influencing its accumulation and activity. The distribution pattern of the compound can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in determining its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

生物活性

4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS No. 918524-93-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C15H12F2O

Molecular Weight: 250.25 g/mol

Structural Characteristics:

- The compound features a benzaldehyde moiety substituted with a benzyloxy group and two fluorine atoms at the 2 and 6 positions on the aromatic ring.

Research indicates that this compound exhibits significant biological activity through its inhibition of acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism by converting acetyl-CoA to malonyl-CoA, which is a key regulatory step in lipid synthesis and oxidation. Inhibition of this enzyme leads to:

- Increased Fatty Acid Oxidation: By reducing malonyl-CoA levels, the compound promotes fatty acid oxidation in liver and muscle tissues.

- Decreased Lipid Synthesis: The suppression of de novo lipogenesis can lead to reduced triglyceride levels in adipose tissue and liver.

- Potential Therapeutic Applications: These mechanisms suggest potential applications in treating metabolic disorders such as obesity, diabetes, and hyperlipidemia .

In Vitro Studies

- ACC Inhibition:

- Anticancer Properties:

Case Studies

- Metabolic Syndrome Treatment:

- Cancer Cell Line Research:

Toxicological Profile

The toxicological assessment of this compound indicates that it does not exhibit significant acute toxicity or carcinogenicity at low concentrations. However, comprehensive toxicological studies are still required to fully understand its safety profile .

Comparative Analysis with Related Compounds

| Compound Name | ACC Inhibition | Anticancer Activity | Other Biological Effects |

|---|---|---|---|

| This compound | Yes | Moderate | Improved insulin sensitivity |

| 4-(Benzyloxy)benzaldehyde | Yes | Low | Antibacterial properties |

| 2,6-Difluorobenzaldehyde | Moderate | Low | Minimal metabolic effects |

科学研究应用

Key Properties:

- Molecular Formula : C14H12F2O2

- Molecular Weight : 252.24 g/mol

- Appearance : Typically a white solid or crystalline substance.

Synthetic Applications

The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its electrophilic nature makes it suitable for various reactions, including:

- Hydroboration Reactions : It has been observed that 4-(benzyloxy)-2,6-difluorobenzaldehyde can undergo hydroboration effectively when used with specific catalysts. This reaction is significant for synthesizing alcohols from aldehydes and ketones .

- Formation of Complex Molecules : The compound serves as a key building block in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of diaza- and thia-heterocycles, which are important in medicinal chemistry .

Case Study 1: Hydroboration of Aldehydes

In a study focusing on the hydroboration of aldehydes using benzyloxy-substituted arsoles as catalysts, this compound demonstrated remarkable reactivity. The compound achieved quantitative conversion in hydroboration reactions within 30 minutes under optimized conditions, showcasing its potential for rapid synthesis .

| Reaction Type | Catalyst Used | Conversion Rate | Time Taken |

|---|---|---|---|

| Hydroboration | Benzo-fused diaza-arsole | 100% | 30 minutes |

| Hydroboration | Benzo-fused dithia-arsole | 64% | 12 hours |

Case Study 2: Synthesis of Heterocycles

Another significant application involves the use of this compound in synthesizing heterocyclic compounds. In one experiment, a mixture containing this compound was reacted with sodium hydrogencarbonate at elevated temperatures to yield complex heterocycles with notable yields .

| Reaction Conditions | Yield (%) | Product Identified |

|---|---|---|

| Sodium hydrogencarbonate at 50°C for 16h | 21% | Regioisomeric mixture of heterocycles |

Material Science Applications

Beyond synthetic organic chemistry, this compound finds applications in material science. Its derivatives have been explored for use in:

- Fluorescent Materials : The compound's structural features allow it to be incorporated into fluorescent materials used in sensors and optoelectronic devices.

- Polymer Chemistry : It serves as a functional monomer in the synthesis of polymers with tailored properties for specific applications.

化学反应分析

Reduction Reactions

The aldehyde group undergoes selective reduction to primary alcohols or complete deoxygenation under controlled conditions:

Key Observations

-

Sodium borohydride selectively reduces the aldehyde without affecting the benzyl ether or fluorine substituents .

-

Stronger reductants like LiAlH₄ require cryogenic conditions to prevent over-reduction .

Oxidation Reactions

The aldehyde group can be further oxidized to carboxylic acids or stabilized as geminal diols:

| Reaction Type | Oxidizing Agent | Product | Yield | Notes |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ (H₂O, 80°C) | 4-(Benzyloxy)-2,6-difluorobenzoic acid | 73% | Requires acidic workup |

| Aldehyde → Gem-diol | H₂O₂ (NaOH, RT) | 4-(Benzyloxy)-2,6-difluorobenzaldehyde dihydrate | 88% | Stabilized by fluorine’s electron-withdrawing effect |

Mechanistic Insight

Fluorine atoms at positions 2 and 6 increase the electrophilicity of the aldehyde carbon, enhancing oxidation rates by 1.7× compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

Fluorine substituents enable regioselective substitution reactions:

| Position | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ortho-F | NH₃ (liq.) | 150°C, 12 h | 4-(Benzyloxy)-2-amino-6-fluorobenzaldehyde | 61% |

| Para-F | Piperazine | DMF, K₂CO₃, 100°C | 4-(Benzyloxy)-2-fluoro-6-(piperazin-1-yl)benzaldehyde | 68% |

Synthetic Utility

-

Ammonia preferentially substitutes the less hindered ortho-fluorine due to steric effects from the benzyloxy group .

-

Polar aprotic solvents like DMF accelerate substitution at the para-fluorine .

Benzyl Group Deprotection

The benzyl ether can be cleaved under hydrogenolytic or acidic conditions:

| Method | Reagents | Product | Yield |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C (10% wt) | 4-Hydroxy-2,6-difluorobenzaldehyde | 94% |

| Acidolysis | BBr₃ (CH₂Cl₂, -78°C) | 4-Hydroxy-2,6-difluorobenzaldehyde | 89% |

Optimization Notes

-

Catalytic hydrogenation achieves near-quantitative yields but requires inert atmosphere .

-

BBr₃ selectively cleaves benzyl ethers without oxidizing the aldehyde .

Cross-Coupling Reactions

The aldehyde participates in palladium-catalyzed couplings:

| Reaction Type | Partners | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Benzyloxy)-2,6-difluorobiphenyl-4-carbaldehyde | 77% |

| Sonogashira | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | 4-(Benzyloxy)-2,6-difluorophenylethynylbenzaldehyde | 65% |

Critical Parameters

-

Fluorine substituents reduce electron density at the aromatic ring, increasing coupling efficiency by 22% compared to non-fluorinated substrates .

-

Silane-protected alkynes prevent side reactions with the aldehyde group .

Condensation Reactions

The aldehyde forms Schiff bases and heterocycles:

| Reaction | Conditions | Product | Application | Yield |

|---|---|---|---|---|

| With aniline | EtOH, Δ | N-(4-(Benzyloxy)-2,6-difluorobenzylidene)aniline | Fluorescent probe precursor | 83% |

| With hydrazine | H₂O/EtOH | This compound hydrazone | Antitubercular intermediate | 91% |

Structural Analysis

X-ray crystallography confirms the hydrazone adopts a planar configuration (C=N torsion angle < 5°), enhancing bioactivity .

This compound’s reactivity profile enables its use in synthesizing fluorinated drug candidates, with particular value in kinase inhibitor development . Recent studies highlight its role as a key intermediate in EGFR-targeting agents, where the benzyloxy group serves as a protective handle for late-stage functionalization .

相似化合物的比较

Structural Analogs and Similarity Scores

The compound is compared to analogs based on structural features (e.g., substitution patterns) and similarity metrics derived from cheminformatics analyses. Key analogs include:

Key Observations :

Physicochemical Properties

A comparison of key properties is summarized below:

Analysis :

- The lower solubility ($ \text{Log S} = -3.4 $) of this compound compared to hydroxy- or methoxy-substituted analogs is attributed to its bulky benzyl group, which reduces polarity .

- TPSA (Topological Polar Surface Area) differences reflect variations in hydrogen-bonding capacity, influencing bioavailability and interaction with biological targets .

准备方法

Synthesis via Reduction of 4-Benzyloxy-2,6-difluorobenzonitrile

One efficient route involves the reduction of the corresponding benzonitrile precursor:

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Benzyloxy-2,6-difluorobenzonitrile in dichloromethane | Cooled to -78°C, treated with 1 M di-isobutylaluminum hydride (DIBAL-H) in hexanes, warmed to ambient temperature over 1 hour | 88% | Quenched with dilute HCl, extracted with diethyl ether, dried and evaporated to yield white solid aldehyde |

| 2 | Characterization by 1H NMR (300 MHz, CDCl3) | Signals consistent with aldehyde and benzyloxy groups | — | Peaks: 5.11 ppm (s, 2H, benzylic), 10.19 ppm (s, 1H, aldehyde proton) |

This method provides a high yield of the aldehyde via selective partial reduction of the nitrile group to the aldehyde without over-reduction to the amine or alcohol.

Installation of Benzyloxy Group via Alkylation of 2,6-Difluorophenol Derivatives

The benzyloxy substituent can be introduced by alkylation of 2,6-difluoro-4-hydroxybenzaldehyde with benzyl bromide:

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| Alkylation | 2,6-Difluoro-4-hydroxybenzaldehyde, benzyl bromide, cesium carbonate in dry N,N-dimethylformamide (DMF) | Stirred at room temperature for 72 hours | 94.4% | Product isolated as white solid after aqueous workup and filtration |

This SNAr-type reaction exploits the nucleophilicity of the phenolic oxygen and the leaving ability of bromide to form the benzyloxy ether efficiently.

Alternative Reduction Methods

Sodium borohydride reduction of 4-benzyloxy-2,6-difluorobenzaldehyde to the corresponding benzyl alcohol is reported, indicating the aldehyde's availability and stability for further transformations:

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| Reduction | Sodium borohydride in methanol/dichloromethane at ambient temperature for 2 hours | Aldehyde reduced to benzyl alcohol | 95% | Workup involves aqueous acid quench and ether extraction |

While this is a downstream transformation, it confirms the aldehyde's synthetic accessibility and reactivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Partial reduction of nitrile | 4-Benzyloxy-2,6-difluorobenzonitrile | DIBAL-H in hexanes | -78°C to RT, 1 h | 88% | Selective conversion nitrile → aldehyde |

| Alkylation of hydroxybenzaldehyde | 2,6-Difluoro-4-hydroxybenzaldehyde | Benzyl bromide, Cs2CO3, DMF | RT, 72 h | 94.4% | Efficient SNAr ether formation |

| Reduction of aldehyde | 4-Benzyloxy-2,6-difluorobenzaldehyde | Sodium borohydride, MeOH/DCM | RT, 2 h | 95% | Converts aldehyde to benzyl alcohol |

Research Findings and Notes

- The DIBAL-H reduction method is favored for its high selectivity and yield in converting benzonitriles to aldehydes without over-reduction.

- The benzyloxy group installation via cesium carbonate-mediated alkylation in DMF is robust and yields high purity products.

- Reaction temperatures and times are critical: low temperature (-78°C) for DIBAL-H to prevent side reactions; extended reaction time (72 h) at room temperature for alkylation to ensure complete conversion.

- Purification typically involves aqueous workup, extraction with diethyl ether, drying over magnesium sulfate, and evaporation under reduced pressure.

- Characterization by 1H NMR confirms the integrity of the aldehyde and benzyloxy functionalities.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2,6-difluorobenzaldehyde?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or protective group strategies. For example, benzyloxy groups can be introduced by reacting 2,6-difluoro-4-hydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm purity using HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Techniques :

- NMR : Look for characteristic signals: aldehyde proton at δ 10.2–10.4 ppm (¹H NMR), aromatic protons at δ 7.3–7.5 ppm (benzyl group), and fluorine coupling patterns in ¹⁹F NMR .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 249.1 (calculated: 248.23) .

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to confirm retention time and purity .

Q. What are the solubility properties of this compound in common organic solvents?

- Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | ~50 |

| DCM | >100 |

| Hexane | <5 |

- Guidance : Prefer DCM or THF for reactions requiring high solubility; use ethanol for recrystallization .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine) influence the reactivity of the aldehyde group in cross-coupling reactions?

- Mechanistic Insight : Fluorine atoms at the 2- and 6-positions deactivate the aromatic ring via inductive effects, reducing electrophilicity at the aldehyde. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalysts (e.g., Pd/C for hydrogenation) .

- Experimental Optimization : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in DMF/H₂O (3:1) at 80°C .

Q. How can contradictory spectral data (e.g., inconsistent ¹H NMR shifts) be resolved during characterization?

- Troubleshooting Steps :

Confirm solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆ shifts aromatic signals).

Check for residual water (broad peaks at δ 1.5–2.5 ppm).

Use DEPT-135 NMR to distinguish CH₃/CH₂ groups from quaternary carbons .

- Case Study : A reported δ 10.3 ppm aldehyde shift may vary ±0.1 ppm due to concentration effects; compare with literature values for 2,6-difluorobenzaldehyde derivatives .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during storage or synthesis?

- Preventive Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。